molecular formula C45H79N11O15 B065994 PR1 白血病肽疫苗 CAS No. 182253-77-6

PR1 白血病肽疫苗

货号 B065994
CAS 编号: 182253-77-6
分子量: 1014.2 g/mol
InChI 键: WOACUGNMTZAEJZ-GXLXRQKGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

PR1 peptide vaccine is administered subcutaneously every 3 weeks at dose levels of 0.25, 0.5, or 1.0 mg . The vaccine induces powerful HLA-A (*)0201-restricted CD8+ T-cell responses .


Molecular Structure Analysis

PR1 is a nine amino acid-long peptide derived from the myeloid proteins proteinase 3 (P3) and neutrophil elastase (NE). It is recognized on the surface of myeloid leukemia cells by cytotoxic T lymphocytes (CTLs) when it is bound to HLA-A2 .


Chemical Reactions Analysis

PR1 peptide vaccine induces specific immunity that correlates with clinical responses, including molecular remission, in AML, CML, and MDS patients .

科学研究应用

  1. 免疫原性和抗白血病作用:一项研究表明,白血病相关抗原性肽 PR1 和 WT1 的联合疫苗对骨髓恶性肿瘤患者具有免疫原性。接种后出现 PR1 或 WT1 特异性 CD8+ T 细胞与 WT1 mRNA 表达降低有关,表明疫苗具有抗白血病作用 (Rezvani 等,2007).

  2. 临床反应:一项 I/II 期试验表明,PR1 肽疫苗诱导了特异性免疫,与 AML、CML 和 MDS 患者的临床反应(包括分子缓解)相关。53% 的患者观察到免疫反应,其中 24% 显示出客观的临床反应 (Qazilbash 等,2016).

  3. 骨髓性白血病的完全缓解:PR1 疫苗接种对难治性和复发性骨髓性白血病患者诱导了免疫和临床反应,有可能改善无进展生存期 (Qazilbash 等,2004).

  4. 无事件生存:发现 PR1 肽疫苗诱导的免疫反应与骨髓性白血病患者更长的无事件生存期相关 (Qazilbash 等,2007).

  5. 实体瘤中的交叉呈递:源自中性粒细胞颗粒蛋白酶的 PR1 被证明可以被人类实体瘤交叉呈递,表明其作为一种广泛表达的肿瘤抗原用于免疫治疗的潜力 (Alatrash 等,2012).

  6. 白血病特异性免疫反应:该疫苗引发了 PR1 特异性免疫反应,对通过增强对白血病的免疫力来治疗血液系统恶性肿瘤具有意义 (Rezvani, 2008).

作用机制

PR1 induces powerful HLA-A (*)0201-restricted CD8+ T-cell responses that selectively kill myeloid leukemia cells in vitro . After vaccination, the emergence of PR1 or WT1(+)CD8(+) T cells was associated with a decrease in WT1 mRNA expression as a marker of minimal residual disease, suggesting a vaccine-driven antileukemia effect .

安全和危害

PR1 peptide vaccination is safe and can elicit both immunological and clinical responses in patients with refractory and relapsed myeloid leukemia . The combined PR1 and WT1 vaccine is also safe .

属性

IUPAC Name

(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H79N11O15/c1-19(2)16-27(40(65)52-29(18-31(47)59)41(66)54-34(22(7)8)43(68)56-36(24(11)57)44(69)55-35(23(9)10)45(70)71)51-38(63)26(13-15-32(60)61)49-37(62)25(12-14-30(46)58)50-39(64)28(17-20(3)4)53-42(67)33(48)21(5)6/h19-29,33-36,57H,12-18,48H2,1-11H3,(H2,46,58)(H2,47,59)(H,49,62)(H,50,64)(H,51,63)(H,52,65)(H,53,67)(H,54,66)(H,55,69)(H,56,68)(H,60,61)(H,70,71)/t24-,25+,26+,27+,28+,29+,33+,34+,35+,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOACUGNMTZAEJZ-GXLXRQKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H79N11O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1014.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PR1 leukemia peptide vaccine

CAS RN

182253-77-6
Record name PR1 leukemia peptide vaccine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182253776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PR1 leukemia peptide vaccine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15276
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PR1 leukemia peptide vaccine
Reactant of Route 2
PR1 leukemia peptide vaccine
Reactant of Route 3
PR1 leukemia peptide vaccine
Reactant of Route 4
PR1 leukemia peptide vaccine
Reactant of Route 5
Reactant of Route 5
PR1 leukemia peptide vaccine
Reactant of Route 6
PR1 leukemia peptide vaccine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。